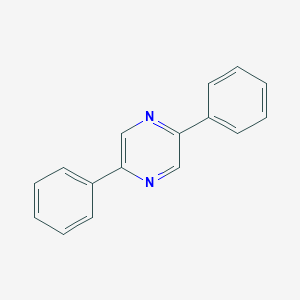

2,5-Diphenylpyrazine

描述

Contextualizing Pyrazine (B50134) Derivatives in Modern Chemical Science

Pyrazine derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in contemporary chemical research. tandfonline.comresearchgate.net These six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4 are not only prevalent in natural products but also serve as crucial building blocks in the development of new materials and pharmacologically active agents. tandfonline.comresearchgate.net The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, make it a valuable component in the synthesis of a wide array of functional molecules. mdpi.com

In the realm of materials science, pyrazine-based materials are increasingly investigated for their favorable charge transfer properties, which are essential for applications in optoelectronics. rsc.org The versatility of the pyrazine core allows for the strategic attachment of various functional groups, enabling the fine-tuning of their electronic and photophysical characteristics. This has led to their exploration in devices such as solar cells, light-emitting diodes (LEDs), and field-effect transistors. rsc.org

Furthermore, the biological significance of pyrazine derivatives is well-documented. They form the structural basis for numerous compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. mdpi.comontosight.ai This has made them a focal point in medicinal chemistry for the development of novel therapeutic agents. mdpi.com The ability to modify the pyrazine structure allows for the optimization of pharmacodynamic activity and the reduction of toxicity, highlighting the compound class's importance in drug discovery. mdpi.com

Significance of 2,5-Diphenylpyrazine as a Core Structure in Organic and Materials Chemistry

Among the various pyrazine derivatives, this compound stands out as a fundamental structural motif in both organic synthesis and materials chemistry. Its symmetrical structure, featuring phenyl groups at the 2 and 5 positions of the pyrazine ring, provides a rigid and planar core that is conducive to π-stacking interactions, a critical factor in the design of organic electronic materials. vulcanchem.com

The utility of this compound extends to its role as a versatile intermediate in the synthesis of more complex molecules. For instance, it serves as a precursor for the creation of 2,3-diamino-5,6-diphenylpyrazine, a key building block for nitrogen-rich heterocyclic systems. vulcanchem.com The reactivity of the pyrazine ring and the attached phenyl groups allows for a variety of chemical transformations, including electrophilic substitution and coupling reactions, further broadening its synthetic applications. tandfonline.comvulcanchem.com

In materials chemistry, this compound and its derivatives are particularly valued for their luminescent properties. acs.org The core structure can be incorporated into larger conjugated systems and metal complexes to create materials with tailored optical and electronic properties. For example, dinuclear platinum(II) complexes incorporating this compound-based ligands have been shown to be efficient red phosphors. acs.org The emission characteristics of these materials can be systematically tuned by modifying the substituents on the phenyl rings or by extending the conjugation of the pyrazine system, offering a strategic approach to the design of advanced photoluminescent materials. acs.org Theoretical studies have also highlighted how the rotational freedom of the phenyl rings in derivatives like 2,3-dicyano-5,6-diphenylpyrazine (B14974) can lead to interesting photophysical phenomena such as aggregation-induced emission (AIE). aip.org

Historical Development and Evolution of Research on Diphenylpyrazines

The study of pyrazine chemistry has a long history, with initial interest sparked by naturally occurring pyrazine derivatives. gla.ac.uk Early research focused on the synthesis and basic characterization of simple pyrazine compounds. Over the years, the development of more sophisticated analytical techniques and synthetic methodologies has allowed for a deeper understanding of the structure-property relationships within this class of compounds.

Research on diphenylpyrazines, in particular, has evolved significantly. Initial synthetic efforts often involved the condensation of α-dicarbonyl compounds with 1,2-diamines. More recent advancements have introduced more efficient and sustainable methods, such as the acceptorless dehydrogenative coupling of β-amino alcohols catalyzed by earth-abundant metals like manganese. acs.orgnih.gov For example, the self-coupling of 2-phenylglycinol can afford this compound in high yields with water and hydrogen gas as the only byproducts, representing a more atom-economical and environmentally benign approach. acs.orgnih.gov

The focus of research has also shifted from fundamental synthesis to the exploration of the functional applications of diphenylpyrazines. A notable area of development has been in the field of medicinal chemistry, where diphenylpyrazine derivatives have been investigated for their potential as therapeutic agents. For instance, derivatives have been explored as prostacyclin receptor agonists for the treatment of pulmonary arterial hypertension. nih.gov The compound Selexipag, which features a diphenylpyrazine core, is a notable example of a drug developed from this line of research. google.com

In materials science, the investigation into the photoluminescent properties of diphenylpyrazine derivatives is a more recent and rapidly advancing field. researchgate.net The discovery that modifying the diphenylpyrazine core can lead to materials with unique optical properties, such as aggregation-induced emission, has opened up new avenues for their application in optoelectronic devices and sensors. aip.orgresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

2,5-diphenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZQCNIEXFAWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277856 | |

| Record name | 2,5-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-63-0 | |

| Record name | Pyrazine,5-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2,5 Diphenylpyrazine

Dehydrogenative Coupling Routes for 2,5-Diphenylpyrazine Synthesis

Dehydrogenative coupling has emerged as a powerful and environmentally benign strategy for the construction of carbon-nitrogen bonds, utilizing readily available starting materials and liberating benign byproducts such as hydrogen gas and water. Several transition metal catalysts have been effectively employed for the synthesis of this compound through the self-coupling of 2-amino alcohols and their derivatives.

Manganese-Catalyzed Dehydrogenative Self-Coupling of 2-Amino Alcohols and Derivatives

Recent advancements have highlighted the use of earth-abundant and biocompatible manganese catalysts for the synthesis of 2,5-substituted pyrazines. Specifically, an acridine-based manganese pincer complex has demonstrated remarkable efficiency in the dehydrogenative self-coupling of 2-amino-1-phenylethanol (B123470) to yield this compound with high selectivity and yield. acs.org This acceptorless dehydrogenative coupling (ADC) process is atom-economical, producing only water and hydrogen gas as byproducts. acs.org

The proposed mechanism for this transformation involves several key steps. Initially, the manganese catalyst facilitates the dehydrogenation of the β-amino alcohol to form an aldehyde intermediate. This is followed by the self-coupling of two molecules of the aldehyde, leading to the formation of a 2,5-dihydropyrazine derivative through the elimination of two water molecules. The final step involves a rapid metal-catalyzed dehydrogenation of the 2,5-dihydropyrazine intermediate to afford the stable aromatic this compound. acs.org

Table 1: Manganese-Catalyzed Synthesis of this compound

| Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|

Data sourced from a study on base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols. acs.org

Cobalt-Catalyzed Dehydrogenative Coupling Approaches

Cobalt complexes have also been explored for the dehydrogenative coupling of 2-amino alcohols to form pyrazine (B50134) derivatives. While effective in promoting the desired transformation, some cobalt-catalyzed systems have been noted to require a stoichiometric amount of base relative to the substrate. acs.org This can lead to the generation of significant waste and necessitate additional purification steps to isolate the final product, somewhat diminishing the environmental benefits of the dehydrogenative approach. acs.org

Ruthenium Pincer Complex Catalysis in Symmetrical Pyrazine Formation

Ruthenium pincer complexes have proven to be versatile catalysts for a variety of dehydrogenative coupling reactions, including the synthesis of symmetrical pyrazines from β-amino alcohols. The catalytic activity and selectivity of these ruthenium complexes are highly dependent on the nature of the pincer ligand. By tuning the ligand framework, the reaction can be directed towards the formation of either peptides or pyrazines from the same β-amino alcohol starting materials. nih.gov These reactions proceed under neutral conditions and are considered environmentally benign. nih.gov The use of specific PNP (phosphine-nitrogen-phosphine) ruthenium pincer complexes has been shown to favor the formation of pyrazines. nih.gov

Cross-Coupling Strategies for Diarylated Pyrazine Scaffolds

Cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. Various palladium-catalyzed cross-coupling methodologies have been successfully applied to the synthesis of diarylated pyrazines, including this compound, typically starting from halogenated pyrazine precursors.

Stille Coupling via Halogenated Pyrazine Precursors

The Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide, offers a viable route to this compound. This method would typically involve the reaction of a 2,5-dihalopyrazine with a phenyltin reagent, such as tributyl(phenyl)stannane, in the presence of a suitable palladium catalyst. While the Stille reaction is known for its tolerance of a wide range of functional groups, the toxicity of organotin reagents is a significant drawback.

Suzuki, Negishi, and Heck Coupling Reactions on Pyrazine Derivatives

Among the various cross-coupling methods, the Suzuki coupling has been widely employed for the synthesis of diarylpyrazines due to the commercial availability and low toxicity of boronic acid reagents. The palladium-catalyzed Suzuki coupling of 2,5-dichloropyrazine (B10626) with phenylboronic acid provides a direct route to this compound. The reaction is typically carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a base. clockss.org

Table 2: Suzuki Coupling for the Synthesis of Diarylpyrazines

| Pyrazine Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|

This data is for the synthesis of the isomeric 2,6-diphenylpyrazine (B1267240) and is presented as a representative example of the Suzuki coupling methodology for diarylpyrazine synthesis. clockss.org

The Negishi coupling, which utilizes organozinc reagents, and the Heck coupling, involving the reaction of an aryl halide with an alkene, also represent potential strategies for the synthesis of this compound from appropriate pyrazine precursors. The Negishi coupling, in particular, is known for its high reactivity and functional group tolerance. The Heck reaction could, in principle, be used to couple a 2,5-dihalopyrazine with styrene, although this approach is less commonly reported for the synthesis of this specific compound.

Cyclization Reactions and Ring Formation Pathways

The formation of the pyrazine ring is fundamentally a process of cyclization and aromatization. Several classical and modern strategies have been developed to construct this heterocyclic core, each with distinct mechanistic pathways.

One of the most fundamental and widely employed methods for pyrazine synthesis involves the condensation of bifunctional precursors. This strategy can be approached in two primary ways for symmetrical pyrazines like this compound.

The second, and equally common, approach involves the condensation of an α-diketone with a vicinal diamine. To form this compound, the α-diketone benzil (B1666583) is reacted with ethylenediamine (B42938). The reaction involves a double condensation between the two carbonyl groups of benzil and the two amino groups of ethylenediamine to form a tetrahydropyrazine (B3061110) intermediate. This is followed by a two-step oxidation process to first form a dihydropyrazine (B8608421), which then aromatizes to the final pyrazine product. tandfonline.comtandfonline.com The detection of the dihydropyrazine intermediate supports the proposed mechanism involving cyclization followed by aromatization. tandfonline.com

Thermal and acid-catalyzed conditions are often employed to facilitate the cyclization and, crucially, the dehydration/aromatization steps in pyrazine synthesis. While not always standalone methods, they are critical components of many synthetic protocols.

Thermolysis: The application of heat is a common strategy to drive the equilibrium of the reaction towards the final aromatic product by removing volatile byproducts like water. In the condensation reactions described previously, heating the reaction mixture is standard practice to ensure the completion of the cyclization and to promote the final oxidation step to form the stable aromatic pyrazine ring.

Acid Catalysis: Acid catalysis is frequently used to accelerate the initial condensation steps. A catalytic amount of acid protonates the carbonyl oxygen of the α-diketone or α-amino carbonyl compound, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This facilitates the formation of the initial C-N bonds. The acid also catalyzes the subsequent dehydration steps required for the formation of the dihydropyrazine intermediate and its final conversion to the aromatic pyrazine. These dehydrative cyclizations are crucial for forming the heterocyclic core from diol precursors. researchgate.net

A highly efficient and regioselective method for synthesizing 2,5-disubstituted pyrazines utilizes (Z)-β-haloenol acetates as starting materials. rsc.org For the synthesis of this compound, (Z)-2-bromo-1-phenylvinyl acetate (B1210297) is reacted with an ammonia (B1221849) solution. This non-catalytic reaction proceeds under convenient conditions and provides the target compound in excellent yield. rsc.orgresearchgate.net

The proposed mechanism involves the initial formation of an α-amino ketone intermediate from the haloenol acetate. Two molecules of this intermediate then undergo a self-condensation reaction, leading to the formation of a dihydropyrazine intermediate, which subsequently oxidizes to the aromatic this compound. This method is noted for its broad substrate scope, accommodating various aromatic and aliphatic haloenol acetates with high selectivity. rsc.org

| Entry | Substituent (Ar) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | This compound | 95 |

| 2 | 4-Methylphenyl | 2,5-Bis(4-methylphenyl)pyrazine | 92 |

| 3 | 4-Methoxyphenyl | 2,5-Bis(4-methoxyphenyl)pyrazine | 94 |

| 4 | 4-Chlorophenyl | 2,5-Bis(4-chlorophenyl)pyrazine | 85 |

| 5 | 2-Naphthyl | 2,5-Bis(2-naphthyl)pyrazine | 89 |

Chemoenzymatic and Green Synthesis Methodologies for Pyrazine Derivatives

In response to the growing demand for sustainable chemical processes, chemoenzymatic and green synthesis methodologies have been developed for pyrazine derivatives.

Chemoenzymatic Synthesis: This approach leverages the high selectivity of enzymes for key steps in the reaction pathway. For instance, pyrazines can be synthesized from L-threonine via the condensation of two molecules of aminoacetone and one molecule of acetaldehyde, where the precursors are supplied by enzymes like L-threonine 3-dehydrogenase. nih.gov This method demonstrates how complex pyrazines can be produced from amino acids through a biocatalytic route. nih.gov

Green Synthesis Methodologies: Green approaches focus on minimizing environmental impact by using non-toxic solvents, reducing energy consumption, and simplifying reaction procedures. A notable green method for synthesizing this compound involves the direct condensation of benzil and ethylenediamine in aqueous methanol (B129727) at room temperature, using only a catalytic amount of potassium tert-butoxide. tandfonline.comtandfonline.com This one-pot method is highly efficient, avoids the need for expensive or toxic metal catalysts, and does not require elevated temperatures or the bubbling of oxygen for the final aromatization step. tandfonline.comtandfonline.com Another sustainable strategy involves the use of Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, which serve as an effective and environmentally benign reaction medium for the synthesis of symmetrical 2,5-diarylpyrazines. researchgate.net

| Methodology | Solvent | Catalyst/Reagent | Conditions | Key Advantages |

|---|---|---|---|---|

| Aqueous Methanol | MeOH/H₂O | Catalytic t-BuOK | Room Temperature | Mild conditions, avoids toxic catalysts, high yield. tandfonline.comtandfonline.com |

| Deep Eutectic Solvent | Choline Chloride/Glycerol | None specified for cyclization | Varies | Sustainable and eco-friendly medium, potential for catalyst recycling. researchgate.net |

Regioselective Synthesis Strategies for Substituted Pyrazines

Regioselectivity refers to the control over the orientation of substituent addition in a chemical reaction. While this is not a factor in the synthesis of symmetrical molecules like this compound, it is a critical challenge in the preparation of unsymmetrically substituted pyrazines.

The synthesis of an unsymmetrical pyrazine, such as 2-methyl-5-phenylpyrazine, via the condensation of two different α-amino carbonyls (e.g., α-aminoacetone and α-aminoacetophenone) would lead to a statistical mixture of three products: the desired unsymmetrical pyrazine alongside the two symmetrical side products (2,5-dimethylpyrazine and this compound).

To achieve regioselectivity and synthesize a single, unsymmetrical product, controlled or stepwise strategies are required. One approach is to use a pre-formed α-amino ketone and condense it with a different α-haloketone. Another strategy involves the use of precursors with differentiated reactivity to favor the cross-condensation product over self-condensation products. The development of synthetic routes that allow for the controlled, stepwise introduction of different substituents onto the pyrazine core is an active area of research. nih.gov Such methods are essential for creating complex pyrazine derivatives with specific substitution patterns for applications in materials science and medicinal chemistry.

Electronic Structure, Quantum Chemical Computations, and Frontier Orbital Analysis of 2,5 Diphenylpyrazine

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. africaresearchconnects.comjcchems.com It is widely employed to determine the optimized geometries, molecular orbital energies, and electron distribution of molecules like 2,5-diphenylpyrazine. nih.govacs.org

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional arrangement of atoms, or its ground-state geometry, must be determined. DFT calculations are used to perform geometry optimization, a process that finds the lowest energy conformation of the molecule.

For the parent this compound, X-ray diffraction analysis has determined its crystal structure, revealing a monoclinic crystal system with a P2(1)/c space group. researchgate.net The core 1,4-dihydropyrazine (B12976148) skeleton in related structures, such as 1,4-diacetyl-l,4-dihydro-2,3-diphenylpyrazine, is known to adopt a boat-like shape. cdnsciencepub.com A key conformational feature of this compound is the dihedral angle between the central pyrazine (B50134) ring and the two peripheral phenyl rings. Computational conformational analysis explores the potential energy surface by rotating these phenyl rings to identify the most stable (lowest energy) conformer, which is crucial for subsequent electronic property calculations. leidenuniv.nl

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (E_gap), is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. africaresearchconnects.commdpi.com A smaller energy gap generally corresponds to higher reactivity and easier excitation. africaresearchconnects.com

In this compound systems, which often feature a donor-acceptor (D-A) architecture, the HOMO is typically localized on the electron-donating moiety, while the LUMO resides on the electron-accepting pyrazine core. researchgate.net DFT calculations are highly effective for determining the energies of these orbitals. nih.govacs.org The introduction of various substituent groups on the phenyl rings can significantly alter the HOMO and LUMO energy levels, thereby "tuning" the energy gap and the resulting electronic and optical properties. For example, studies on related pyrazine derivatives show that the HOMO-LUMO gap can be systematically adjusted. nih.govresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (E_gap) (eV) | Computational Method |

|---|---|---|---|---|

| DPP-DPhC | -5.65 | -1.89 | 3.76 | DFT/B3LYP |

| DPP-D3C | -5.63 | -1.87 | 3.76 | DFT/B3LYP |

| DPP-DTPA | -5.32 | -1.91 | 3.41 | DFT/B3LYP |

| 5-Chloro-2,3-diphenylpyrazine (B40291) | Not Specified | ~ -2.5 (lowered by ~0.8 eV) | Not Specified | DFT/B3LYP/6-31G(d,p) |

Data for DPP derivatives sourced from a study on diphenylpyrazine-based fluorophores researchgate.net. Data for 5-Chloro-2,3-diphenylpyrazine illustrates substituent effects . Note: DPP-DPhC, DPP-D3C, and DPP-DTPA are linear D-A-D diphenylpyrazine derivatives with N-phenylcarbazole or triphenylamine (B166846) donor units.

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from a donor region to an acceptor region within the same molecule upon photoexcitation. ossila.comgithub.io This phenomenon is fundamental to the properties of many "push-pull" molecules used in optical applications. aip.org In diphenylpyrazine-based systems designed with a Donor-Acceptor-Donor (D-A-D) structure, the pyrazine ring acts as the central electron acceptor (A), while the terminal phenyl-based groups (like triphenylamine or carbazole) function as electron donors (D). researchgate.net

DFT calculations allow for the visualization of electron density distribution in both the ground and excited states. Analysis of the HOMO and LUMO distributions provides clear evidence of ICT characteristics. Typically, the HOMO's electron density is concentrated on the donor moieties, while the LUMO's density is localized on the pyrazine acceptor. researchgate.netresearchgate.net This separation indicates that the primary electronic transition from the HOMO to the LUMO results in a significant shift of electron density from the ends of the molecule to its center, a hallmark of ICT. africaresearchconnects.comossila.com This charge redistribution leads to a large change in the molecule's dipole moment in the excited state. ossila.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic spectra. jcchems.comuci.eduuantwerpen.be It allows for the calculation of excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions. abinit.org

TD-DFT calculations can simulate the electronic absorption (UV-Vis) spectrum of a molecule by predicting the energies of vertical electronic transitions and their corresponding oscillator strengths (a measure of transition probability). researchgate.netmdpi.com These simulations are crucial for interpreting experimental spectra and understanding which orbital-to-orbital promotions are responsible for the observed absorption bands. psu.eduosti.gov

For pyrazine derivatives, the main absorption bands are often attributed to π-π* transitions, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. africaresearchconnects.comrsc.org In D-A-D diphenylpyrazine systems, the lowest energy absorption band, which is of primary interest, typically corresponds to the HOMO→LUMO transition. researchgate.netrsc.org The calculated absorption maximum (λ_max) from TD-DFT generally shows good agreement with experimental data, validating the computational approach. researchgate.net By analyzing the orbitals involved in each calculated transition, researchers can confirm the charge-transfer nature of the excitation. rsc.org

An electronic excited state can be classified as a Locally Excited (LE) state, where the excitation is confined to a single fragment (donor or acceptor), or an Intramolecular Charge Transfer (ICT) state, where excitation moves an electron from the donor to the acceptor. rsc.org TD-DFT is a powerful tool for distinguishing between and characterizing these states. github.io

The ICT state is characterized by a significant spatial separation of the electron and hole (the orbital from which the electron was excited). ossila.com In D-A-D diphenylpyrazine derivatives, the lowest singlet excited state (S1) is often a pure ICT state, dominated by the HOMO→LUMO transition. researchgate.netrsc.org This charge separation results in a highly polar excited state that is sensitive to the solvent environment. ossila.com The emission of light (fluorescence) from this ICT state is often red-shifted compared to the absorption, a phenomenon known as a large Stokes shift. In some molecules, twisting around the bond connecting the donor and acceptor in the excited state can lead to an even more charge-separated state known as a Twisted Intramolecular Charge Transfer (TICT) state. ossila.comnih.govvanderbilt.edu The characterization of these ICT states is vital for designing molecules with specific fluorescence properties, such as the deep-blue emitters developed from diphenylpyrazine cores. researchgate.net

| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Fluorescence Quantum Yield (Φ_F) | Device CIEx,y Coordinate |

|---|---|---|---|---|

| DPP-DPhC | 380 | 432 | 0.888 | (0.151, 0.078) |

| DPP-D3C | 381 | 440 | 0.312 | (0.150, 0.091) |

| DPP-DTPA | 400 | 476 | 0.627 | (0.153, 0.200) |

Data sourced from a study on deep-blue and blue fluorophores based on a linear diphenylpyrazine structure researchgate.net.

Quantum Chemistry Approaches for Radiative and Non-Radiative Decay Processes

Quantum chemical computations have become an indispensable tool for elucidating the complex photophysical behaviors of fluorescent molecules, including pyrazine derivatives. These theoretical approaches allow for a detailed understanding of the electronic transitions and de-excitation pathways that govern a molecule's emissive properties. By modeling the electronic structure and potential energy surfaces of the ground and excited states, researchers can calculate the rates of both radiative (fluorescence) and non-radiative decay processes.

Theoretical investigations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide deep insights into the mechanisms that dictate fluorescence quantum yields. aip.org These methods are crucial for understanding phenomena like aggregation-induced emission (AIE), where the molecular environment plays a key role in either promoting or quenching light emission. researchgate.netnih.gov For pyrazine derivatives, quantum chemistry can unravel the intricate interplay between molecular structure, electronic properties, and the ultimate photophysical fate of the excited state. aip.orgresearchgate.netcapes.gov.braip.orgnih.gov

Theoretical Treatment of Aggregation-Induced Emission (AIE) Mechanisms in Pyrazine Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation or in the solid state. researchgate.netresearchgate.net This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. Quantum chemical calculations have been pivotal in explaining the microscopic origins of AIE in pyrazine derivatives. aip.orgresearchgate.netnih.gov

The primary mechanism identified through computational studies for AIE in this class of compounds is the Restriction of Intramolecular Motion (RIM) , which encompasses the restriction of intramolecular rotation (RIR) and vibration (RIV). researchgate.net Theoretical studies on closely related pyrazine derivatives, such as 2,3-dicyano-5,6-diphenylpyrazine (B14974) (DCDPP), have provided a robust model for this phenomenon. aip.orgcapes.gov.brnih.gov In dilute solutions, molecules like DCDPP are almost non-emissive. aip.org Quantum mechanical calculations show that upon photoexcitation, the molecule has the freedom to undergo low-frequency torsional motions of its peripheral phenyl rings. aip.orgcapes.gov.br These rotational and vibrational activities serve as efficient non-radiative decay channels, dissipating the excitation energy as heat rather than light. aip.orgresearchgate.net

Quantum mechanics/molecular mechanics (QM/MM) computations, which combine high-level quantum calculations on the chromophore with a classical mechanics description of the environment, have demonstrated that in the aggregated state, these intramolecular motions are physically hindered by neighboring molecules. researchgate.netnih.gov This steric hindrance blocks the non-radiative decay pathways that are active in solution. researchgate.net As a result, the excited state energy is redirected towards the radiative decay channel, leading to a significant enhancement of the fluorescence quantum yield. aip.org Theoretical models have successfully rationalized that the primary origin of the AIE phenomenon is the suppression of non-radiative decay processes. researchgate.netnih.gov

The table below summarizes key findings from theoretical studies on a representative AIE-active pyrazine derivative, which illustrates the principles applicable to diphenylpyrazines.

| Computational Method | System | Key Finding | Reference |

| QM/MM | 2,3-dicyano-5,6-diphenylpyrazine (DCDPP) in aggregate | Phenyl ring torsional motions are hindered, blocking non-radiative decay channels and causing AIE. | researchgate.netnih.gov |

| DFT/TD-DFT | DCDPP vs. a "locked" analogue | Confirmed that "free" phenyl ring rotation is the main channel for non-radiative energy dissipation in solution. | aip.orgcapes.gov.br |

Influence of Molecular Vibrations and Twisting Motions on Photophysical Pathways

The photophysical pathways of this compound and its derivatives are profoundly influenced by specific molecular motions, namely the twisting of the phenyl rings relative to the central pyrazine core and various vibrational modes. Quantum chemical calculations have been instrumental in identifying which motions are most strongly coupled to the electronic excited state and thus are most effective at promoting non-radiative decay. aip.orgcapes.gov.br

For pyrazine derivatives featuring "free" phenyl rings, theoretical studies reveal that low-frequency torsional modes are major contributors to the deactivation of the excited state. aip.orgcapes.gov.br Upon electronic excitation, the geometry of the molecule changes. The phenyl rings in the excited state tend to adopt a more twisted conformation relative to the pyrazine plane compared to the ground state. This rotational motion facilitates an efficient pathway for the molecule to return to the ground state without emitting a photon. A theoretical study on a series of phenyl-substituted azines, including this compound, calculated the dihedral angles between the phenyl and pyrazine rings in the ground state, providing a baseline for understanding the geometric landscape. sciforum.net

Furthermore, the concept of the Duschinsky rotation effect, which describes the mixing of normal modes between the initial and final electronic states, is critical. aip.orgcapes.gov.br Calculations have shown that for flexible molecules like DCDPP, there is strong mode-mixing involving the phenyl ring twisting motions. aip.orgcapes.gov.br This mixing enhances the efficiency of internal conversion (a type of non-radiative decay) by creating a more favorable pathway for the excited state to transition back to the ground state. aip.org In contrast, for structurally "locked" analogues where phenyl rotation is prevented, this mode-mixing effect is weak, and the non-radiative decay rate is significantly lower and less sensitive to temperature. aip.orgcapes.gov.br

In addition to low-frequency torsions, high-frequency vibrations, such as C-C and C-H stretching modes, also contribute to non-radiative decay, but the large-amplitude, low-energy twisting motions are often the dominant deactivation channel in solution for these flexible molecules. nih.gov

The following table presents calculated structural and electronic data for this compound, which informs the potential for these influential molecular motions.

| Parameter | Calculated Value | Significance | Reference |

| Dihedral Angle (τ1) | 36.3° | Indicates a non-planar ground state, allowing for torsional motion upon excitation. | sciforum.net |

| Inter-ring Bond Distance (C-C) | 1.488 Å | Relates to the electronic coupling between the phenyl and pyrazine rings. | sciforum.net |

| Adiabatic Electron Affinity (AEA) | 0.63 eV | Reflects the molecule's ability to accept an electron, relevant to its electronic behavior. | sciforum.net |

| Calculated Electronic Transition | 3.9 eV (HOMO→LUMO) | Represents the energy for the primary electronic excitation. | sciforum.net |

Advanced Spectroscopic Characterization and Photophysical Investigations of 2,5 Diphenylpyrazine

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the transitions between different energy levels. For 2,5-Diphenylpyrazine, UV-Vis spectroscopy reveals key information about its chromophoric system.

Analysis of Absorption Bands and Chromophoric Contributions

In related diphenylpyrazine systems, the absorption spectra are influenced by metal-to-ligand charge transfer (MLCT) transitions when complexed with metal ions like ruthenium and platinum. acs.org These transitions involve the transfer of an electron from a metal-centered d-orbital to a ligand-based π* orbital. While this compound itself does not have a metal center, the concept of charge transfer is relevant to understanding its electronic behavior, particularly in the context of donor-acceptor interactions within the molecule.

The planarity of the chromophore, which in this case involves the pyrazine (B50134) and phenyl rings, can significantly affect the electronic absorption properties. acs.org The dihedral angle between the pyrazinyl and phenyl rings influences the extent of π-conjugation. A more planar conformation generally leads to a more extended π-system, which can result in a red-shift (shift to longer wavelengths) of the absorption bands.

The specific absorption bands observed for this compound can be attributed to π→π* and n→π* transitions. The intense bands are typically due to π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The less intense n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atoms of the pyrazine ring) to an antibonding π* orbital, may also be present, often at longer wavelengths. libretexts.org

| Transition Type | Typical Molar Absorptivity (ε) | Solvent Effect |

| π→π | ~10,000 M⁻¹cm⁻¹ | Red shift with increasing solvent polarity libretexts.org |

| n→π | < 2,000 M⁻¹cm⁻¹ | Blue shift with increasing solvent polarity libretexts.org |

Solvent Effects on Electronic Transitions and Solvatochromism

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission spectra with a change in the polarity of the solvent. lookchem.com This phenomenon is a powerful tool for probing the electronic structure of a molecule in its ground and excited states. rsc.org

For this compound, the polarity of the solvent can influence the energy levels of its molecular orbitals. In the case of π→π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. libretexts.org This is because the excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules. libretexts.org

Conversely, for n→π* transitions, a hypsochromic (blue) shift, or a shift to shorter wavelengths, is typically observed with increasing solvent polarity. libretexts.org This is because the non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state. libretexts.orgiosrjournals.org Upon excitation, these interactions are often reduced, leading to a larger energy gap for the transition. libretexts.org

Studies on related pyrazine derivatives have demonstrated significant solvatochromic effects, indicating changes in the dipole moment of the molecule upon electronic excitation. nih.govrsc.org The extent of solvatochromism can provide information about the charge transfer character of the electronic transitions. rsc.org For instance, a large solvatochromic shift is often indicative of a significant intramolecular charge transfer (ICT) upon excitation. aip.org

| Solvent | Polarity (Dielectric Constant) | Expected Shift for π→π | Expected Shift for n→π |

| Hexane | 1.88 | - | - |

| Dichloromethane | 8.93 | Red shift | Blue shift |

| Methanol (B129727) | 32.7 | Greater red shift | Greater blue shift |

| Water | 80.1 | Largest red shift | Largest blue shift |

Note: The expected shifts are general trends and the actual magnitude depends on the specific electronic structure of this compound.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a technique that investigates the light emitted by a substance after it has absorbed light. This provides information about the excited states of a molecule and the various relaxation pathways available to it.

Emission Spectra and Quantum Yields

Upon excitation, this compound can relax to its ground state by emitting a photon, a process known as fluorescence. The emission spectrum reveals the energy difference between the excited and ground vibrational states. The fluorescence quantum yield (Φf) is a measure of the efficiency of this emission process.

For some pyrazine derivatives, the fluorescence quantum yield is very low in solution. researchgate.netresearchgate.net This is often attributed to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state. The torsional motions of the phenyl rings can also contribute to non-radiative decay by dissipating the excited-state energy. researchgate.netnih.gov

However, in certain environments, such as in the aggregated state or in rigid matrices, the emission intensity can be significantly enhanced. researchgate.netnih.gov This is a key feature of aggregation-induced emission, which will be discussed in the next section.

In related systems, such as dinuclear platinum(II) complexes incorporating diphenylpyrazine-based ligands, phosphorescence is observed at room temperature in solution. capes.gov.br Phosphorescence is emission from a triplet excited state and occurs at longer wavelengths and with longer lifetimes compared to fluorescence.

Investigation of Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where a molecule that is non-emissive or weakly emissive in a dilute solution becomes highly luminescent upon aggregation or in the solid state. researchgate.net This is in contrast to the more common aggregation-caused quenching (ACQ) effect.

The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. researchgate.net For molecules like this compound, the free rotation of the phenyl rings in solution can act as a non-radiative decay channel, quenching the fluorescence. researchgate.netnih.gov When the molecules aggregate, these rotations are hindered, which blocks this non-radiative pathway and forces the excited state to decay radiatively, leading to strong emission. researchgate.netnih.gov

Theoretical studies on pyrazine derivatives have supported the RIM mechanism, showing that the restriction of phenyl ring torsional motions in the aggregate state is crucial for the AIE effect. researchgate.netnih.gov This phenomenon has been observed in various pyrazine-based molecules and is a topic of significant research interest due to its potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netresearchgate.net

| State | Intramolecular Motion | Emission |

| Dilute Solution | Free rotation of phenyl rings | Weak or no emission |

| Aggregate/Solid State | Restricted rotation of phenyl rings | Strong emission (AIE) |

Excited State Dynamics and Lifetimes

The excited-state dynamics of this compound involve a series of processes that occur after the molecule absorbs a photon. These include vibrational relaxation, internal conversion, intersystem crossing, and fluorescence or phosphorescence. The fluorescence lifetime (τf) is the average time the molecule spends in the excited singlet state before returning to the ground state.

The lifetime of the excited state is influenced by the rates of both radiative and non-radiative decay processes. A short lifetime often indicates the presence of efficient non-radiative decay channels. For AIE-active molecules, the fluorescence lifetime is expected to be longer in the aggregated state compared to the solution state, reflecting the suppression of non-radiative decay.

Time-resolved fluorescence measurements can be used to directly measure the excited-state lifetimes. rsc.org Studies on related systems have shown that the excited-state dynamics can be complex, involving multiple decay pathways and the formation of different excited species, such as triplet states. acs.org For instance, in hydrated aminopyrazine clusters, the excited-state dynamics are significantly affected by the hydrogen-bonding network, which can alter the electronic structure of the excited state and lead to a drastic elongation of the fluorescence lifetime. researchgate.net

The study of excited-state dynamics is crucial for understanding the photophysical behavior of this compound and for designing new materials with tailored optical properties for various applications.

Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural analysis of this compound by probing its molecular vibrations. The spectra are characterized by distinct bands corresponding to the stretching and bending modes of the pyrazine and phenyl rings.

The analysis of pyrazine and its derivatives reveals characteristic vibrational modes. researchgate.netcore.ac.ukcolab.ws The pyrazine ring itself has specific in-plane and out-of-plane bending and stretching vibrations. For substituted pyrazines, the C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. core.ac.uk The aromatic C=C stretching vibrations from both the pyrazine and phenyl rings usually appear in the 1600-1400 cm⁻¹ region. up.ac.za

In the case of this compound, the IR and Raman spectra would be expected to show:

Aromatic C-H Stretching: Bands in the high-frequency region (above 3000 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds on the phenyl and pyrazine rings.

Ring Stretching Modes: A series of complex bands in the 1600-1450 cm⁻¹ region, which are characteristic of the C=C and C=N stretching vibrations within both the phenyl and pyrazine rings. The coupling between the two ring systems influences these modes.

In-plane C-H Bending: Vibrations observed in the 1300-1000 cm⁻¹ range.

Out-of-plane C-H Bending: Strong bands typically appearing in the 900-675 cm⁻¹ region, which are useful for identifying the substitution pattern of the phenyl rings.

The complementary nature of IR and Raman spectroscopy is essential for a complete analysis. americanpharmaceuticalreview.com Vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice-versa, providing a more comprehensive picture of the molecular symmetry and bonding. nipne.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise molecular structure of this compound in solution. wikipedia.orgbyjus.comrsc.org By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established. nih.gov

For this compound, the symmetry of the molecule simplifies the spectra. The two phenyl groups are chemically equivalent, as are the two protons on the pyrazine ring.

¹H NMR Spectrum: The proton NMR spectrum typically shows signals in the aromatic region.

A singlet for the two equivalent protons on the pyrazine ring (H-3 and H-6).

A set of multiplets for the protons of the two equivalent phenyl groups.

¹³C NMR Spectrum: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Signals corresponding to the carbons of the pyrazine ring.

Signals for the carbons of the phenyl groups, including the substituted (ipso) carbon and the ortho, meta, and para carbons.

Detailed ¹H and ¹³C NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) have been reported. rsc.orgrsc.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Description | Reference |

|---|---|---|---|

| ¹H | 9.06 | s, 2H (Pyrazine-H) | rsc.org |

| ¹H | 8.05 | d, J = 7.2 Hz, 4H (Phenyl-H) | rsc.org |

| ¹H | 7.46-7.53 | m, 6H (Phenyl-H) | rsc.org |

| ¹³C | 150.7 | Pyrazine-C | rsc.org |

| ¹³C | 141.2 | Pyrazine-C | rsc.org |

| ¹³C | 136.3 | Phenyl-C (ipso) | rsc.org |

| ¹³C | 129.7 | Phenyl-C | rsc.org |

| ¹³C | 129.0 | Phenyl-C | rsc.org |

Note: Data may vary slightly depending on the specific experimental conditions.

Electrochemical Characterization (Cyclic Voltammetry) for Redox Properties and Energy Levels

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of this compound. researchgate.net By measuring the potential at which the molecule is oxidized and reduced, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. researchgate.netwuxiapptec.com These energy levels are critical for understanding the compound's electronic properties and its potential use in electronic devices. researchgate.net

The pyrazine ring is known to be electron-deficient, which generally makes pyrazine-containing compounds easier to reduce and harder to oxidize. The phenyl substituents also influence the electronic properties. The electrochemical behavior of diphenylpyrazine derivatives often involves reversible or quasi-reversible reduction waves corresponding to the acceptance of electrons by the pyrazine core. vulcanchem.com

For instance, studies on related diphenylpyrazine derivatives provide insight into the expected redox behavior. 5-chloro-2,3-diphenylpyrazine (B40291) exhibits a LUMO energy of -2.9 eV, with the chloro substituent lowering the LUMO energy and enhancing electrophilic reactivity. Another related compound, 5-methyl-2,3-diphenylpyrazine, has reported HOMO/LUMO levels of -5.3 eV and -2.8 eV, respectively. vulcanchem.com Ruthenium complexes of 2,3-di-2-pyridyl-5,6-diphenylpyrazine have been shown to exhibit multiple reversible redox processes. researchgate.net

The HOMO and LUMO energy levels for this compound can be calculated from its oxidation (E_ox) and reduction (E_red) potentials obtained from CV measurements. These values are crucial for determining the compound's electron-donating and electron-accepting capabilities. mdpi.com

Table 2: Representative Electrochemical Data for Diphenylpyrazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Measurement Conditions | Reference |

|---|---|---|---|---|---|

| 5-chloro-2,3-diphenylpyrazine | -6.2 | -2.9 | 3.3 | Calculated (DFT) |

Note: This table shows data for related derivatives to illustrate the typical range of electrochemical properties for the diphenylpyrazine core.

X-ray Diffraction (XRD) for Solid-State Structure and Crystallographic Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the compound crystallizes in a monoclinic system with the space group P2(1)/c. researchgate.net The molecule possesses a center of inversion, consistent with its C₂h symmetry. The phenyl groups are twisted relative to the central pyrazine ring, which is a common feature in such aromatic systems to minimize steric hindrance.

The detailed crystallographic parameters provide a complete description of the unit cell.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₆H₁₂N₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2(1)/c | researchgate.net |

| a (Å) | 13.466(5) | researchgate.net |

| b (Å) | 5.758(2) | researchgate.net |

| c (Å) | 7.713(3) | researchgate.net |

| α (°) | 90.00 | researchgate.net |

| β (°) | 93.049(9) | researchgate.net |

| γ (°) | 90.00 | researchgate.net |

| Volume (ų) | 597.2(4) | researchgate.net |

| Z | 2 | researchgate.net |

This crystallographic data is essential for understanding the solid-state packing and its influence on the material's physical properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-chloro-2,3-diphenylpyrazine |

| 5-methyl-2,3-diphenylpyrazine |

| 2,3-di-2-pyridyl-5,6-diphenylpyrazine |

Coordination Chemistry and Metallosupramolecular Systems of 2,5 Diphenylpyrazine

2,5-Diphenylpyrazine as a Ligand in Transition Metal Complexes

This compound serves as a fundamental building block in the design of ligands for transition metal complexes. Its derivatives have been shown to form stable complexes with a range of transition metals, exhibiting interesting photophysical and electrochemical properties.

Ruthenium complexes incorporating derivatives of this compound have been a significant area of research. For instance, the bridging ligand 2,3-di(2-pyridyl)-5,6-diphenylpyrazine (dpdpz) has been synthesized and complexed with ruthenium. researchgate.netacs.orgnih.gov This ligand can coordinate to metal centers in either a bidentate (N,N) or a tridentate (C,N,N) fashion, leading to the formation of both mononuclear and dinuclear cyclometalated and non-cyclometalated complexes. researchgate.netacs.orgnih.gov

The reaction of dpdpz with (tpy)RuCl₃ (where tpy is 2,2':6',2''-terpyridine) yields C,N,N-type mono- and dinuclear cyclometalated complexes. researchgate.netacs.org In contrast, N,N-type non-cyclometalated complexes are formed from the reaction of dpdpz with (bpy)₂RuCl₂ (where bpy is 2,2'-bipyridine). researchgate.netacs.org An asymmetric diruthenium complex, with one cyclometalated and one non-cyclometalated ruthenium center bridged by dpdpz, has also been synthesized. researchgate.netacs.org

These ruthenium complexes exhibit multiple reversible redox processes, and the electrochemical and spectroelectrochemical studies indicate electronic coupling between the two metal centers in the dinuclear complexes. researchgate.netacs.org The formal potentials and the electrochemical energy gap are highly dependent on the coordination mode and the number of ruthenium atoms. researchgate.netacs.org

A tetrametallic cyclometalated ruthenium complex using the bridging ligand 2,3-di(2-pyridyl)-5,6-diphenylpyrazine (dpdpz) has also been prepared and characterized, with each metal atom having one Ru-C bond. acs.org

The self-assembly of 2,5-diarylpyrazines with silver(I) salts has been shown to form one- and two-dimensional coordination polymers. acs.orgacs.org The structure of these polymers is influenced by factors such as the substitution pattern on the aryl groups and the nature of the counter-anion. acs.orgacs.org

For example, the self-assembly of 2,3-diphenylpyrazine (B73985) with silver(I) tetrafluoroborate (B81430) results in a one-dimensional, ribbon-like polymer. acs.org In another instance, the reaction of 2,6-diphenylpyrazine (B1267240) with silver(I) nitrate (B79036) leads to the formation of a 2:1 complex, which are interlinked by weakly coordinating nitrate anions to form interwoven one-dimensional ribbons. acs.org The use of different silver(I) salts with varying counteranions can lead to diverse coordination numbers and geometries, resulting in different structural motifs. rsc.org

Beyond ruthenium and silver, this compound and its derivatives have been used to form complexes with other transition metals like platinum and rhenium. capes.gov.bracs.orgacs.org Dinuclear platinum(II) complexes with diphenylpyrazine-based bridging ligands have been synthesized, where both phenyl rings undergo cyclometalation. capes.gov.bracs.orgnih.gov These complexes are phosphorescent in solution at room temperature. capes.gov.bracs.org

Rhenium complexes of 2,3-di(2-pyridyl)-5,6-diphenylpyrazine have also been synthesized and characterized, including a heterodinuclear complex containing both ruthenium and rhenium. acs.org The coordination chemistry of various transition metals with ligands containing the di-2-pyridyl motif often involves chelation through the two nitrogen donor atoms. analis.com.my

Design and Synthesis of Bridging Ligands Incorporating Diphenylpyrazine Moieties (e.g., 2,3-di(2-pyridyl)-5,6-diphenylpyrazine)

A key strategy in advancing the coordination chemistry of this compound involves the design and synthesis of more elaborate bridging ligands that incorporate this moiety. A prominent example is 2,3-di(2-pyridyl)-5,6-diphenylpyrazine (dpdpz). researchgate.netacs.orgnih.gov This ligand is designed to offer multiple coordination modes, enabling the construction of complex multinuclear architectures. researchgate.netacs.org The synthesis of such ligands allows for systematic studies of the electronic and photophysical properties of the resulting metal complexes. Another related bridging ligand, 2,3-di(2-pyridyl)-5-phenylpyrazine (dpppzH), has also been synthesized to bind two metal centers through a NN-CNN-type coordination. nih.gov

Influence of Metal Coordination on Electronic and Optical Properties

The coordination of metal ions to this compound and its derivatives significantly influences their electronic and optical properties. researchgate.netacs.orgacs.org In ruthenium complexes of dpdpz, the electronic properties, as probed by electrochemical and spectroscopic techniques, are heavily dependent on the binding nature and number of ruthenium atoms. researchgate.netacs.org The dinuclear complexes exhibit electronic coupling between the metal centers. researchgate.netacs.org

In the case of dinuclear platinum(II) complexes, the emission spectra are consistently red-shifted compared to their mononuclear analogues. capes.gov.bracs.orgnih.gov This red-shift is also observed in the lowest energy absorption bands and is attributed primarily to the stabilization of the LUMO (Lowest Unoccupied Molecular Orbital). capes.gov.bracs.orgnih.gov The introduction of a second metal ion also leads to a substantial increase in molar absorptivity and, in most cases, the radiative rate constants. capes.gov.bracs.orgnih.gov

The electronic properties of heterodinuclear complexes, such as those containing both ruthenium and rhenium, have also been investigated using cyclic voltammetry and spectroscopic analyses, with DFT calculations aiding in the interpretation of the experimental findings. acs.org The DPDPZ series of oligomers generally exhibit a narrower energy gap and red-shifted light absorption with enhanced intensity compared to related TPPZ (2,3,5,6-tetrakis(2-pyridyl)pyrazine) based complexes. acs.org

Catalytic Applications of this compound-Metal Complexes

While the primary focus of research on this compound-metal complexes has been on their photophysical and electrochemical properties, the broader field of transition metal complexes suggests potential catalytic applications. Transition metal complexes are widely used as catalysts in various organic transformations. rsc.orgias.ac.in For instance, manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-aminoalcohols to produce 2,5-substituted pyrazines, including this compound. acs.org This reaction is atom-economical and environmentally benign, producing only hydrogen gas and water as byproducts. acs.org The unique electronic and structural properties of intermetallic compounds, which can be formed from two or more metallic elements, make them attractive for catalysis, offering well-defined active sites. mdpi.com Although specific catalytic applications of this compound-metal complexes are not extensively reported in the provided search results, the general principles of transition metal catalysis suggest that these complexes could be explored for various catalytic reactions.

Ligand Design for Homogeneous and Heterogeneous Catalysis

The design of effective ligands is a cornerstone of catalysis, enabling control over the reactivity, selectivity, and stability of a metallic catalyst. This compound has been employed as a directing group in the synthesis of organometallic complexes, particularly in the field of C-H bond activation. The nitrogen atoms of the pyrazine (B50134) ring act as a bidentate anchor for a metal, positioning it to interact with the ortho C-H bonds of the appended phenyl rings.

A key example of this is the ortho-palladation of this compound. core.ac.uk In a reaction with lithium tetrachloropalladate(II) and sodium acetate (B1210297) in ethanol, this compound undergoes intramolecular ortho-palladation on both phenyl rings to yield a dipalladated complex. core.ac.uk This product, dichloro-μ-dichloro-bis(2-(phenyl-C',N)-5-phenylpyrazine)dipalladium(II), is a polymeric structure where chlorine atoms bridge the palladium centers. core.ac.uk

The formation of this stable, intramolecularly palladated complex demonstrates the efficacy of the this compound scaffold as a directing ligand. core.ac.uk Furthermore, the resulting polymeric, chlorine-bridged complex can be readily converted into a monomeric derivative. Treatment with triphenylphosphine (B44618) cleaves the chloride bridges to afford a monomeric complex, Dichloro-di(triphenylphosphine)this compound-2'-C,N,–2”–C,N–dipalladium(II). core.ac.uk This transformation highlights a fundamental strategy in ligand design: the ability to modify the catalyst's steric and electronic environment by introducing ancillary ligands, thereby tuning its solubility and potential catalytic activity. core.ac.uk

| Complex | Molecular Formula | Appearance | Melting Point (°C) | Key IR Bands (cm⁻¹) |

|---|---|---|---|---|

| Polymeric Dipalladated Complex (2) | C₁₆H₁₀Cl₂N₂Pd₂ | Insoluble | > 260 | 748 (ortho-disubstituted benzene), 304 & 245 (bridged Pd-Cl) |

| Monomeric Triphenylphosphine Derivative (3) | C₄₀H₃₂Cl₂N₂P₂Pd₂ | - | - | 1095 (P-Ph), 748, 740, 695 (phenyl), 350 (terminal Pd-Cl) |

Mechanistic Studies of Catalytic Reactions

Mechanistic investigations are crucial for understanding and optimizing catalytic processes. For systems involving this compound, studies have focused on elucidating the structure of the metal-ligand complexes that form the basis of potential catalytic cycles.

The ortho-palladation of this compound provides a clear, mechanistically significant example of C-H activation directed by the ligand. core.ac.uk The structure of the resulting dipalladated complex was established through comprehensive spectroscopic analysis. The infrared (IR) spectrum of the complex showed the disappearance of characteristic C-H out-of-plane bending vibrations for a mono-substituted benzene (B151609) ring and the appearance of a new band at 748 cm⁻¹, indicative of an ortho-disubstituted benzene. core.ac.uk This confirms that the palladium has bonded to the ortho position of the phenyl rings. Additionally, the far-infrared spectrum revealed two absorption bands typical for bridging Pd-Cl bonds, supporting the proposed polymeric structure. core.ac.uk

Definitive proof of the metalation site was obtained through a chemical reduction experiment. The reduction of the palladated complex with lithium aluminum deuteride (B1239839) (LiAlD₄) yielded this compound-d₂, where the deuterium (B1214612) atoms are specifically located at the ortho positions of the phenyl rings. core.ac.uk Mass spectrometry analysis confirmed this, establishing the precise location of the carbon-to-palladium σ-bonds in the parent complex. core.ac.uk

These palladated complexes have shown reactivity towards carbonylation. When the ortho-palladated complex of this compound is exposed to carbon monoxide in ethanol, it undergoes a carbonylation reaction. core.ac.uk This type of reactivity, where a C-H activated complex undergoes further transformation, is a fundamental step in many catalytic cycles, such as those for the functionalization of arenes. The study of these steps provides a mechanistic foundation for developing new catalytic applications for this compound-metal complexes. core.ac.uk

| Technique | Observation | Mechanistic Implication |

|---|---|---|

| Infrared (IR) Spectroscopy | Appearance of a C-H deformation band at 748 cm⁻¹ for an ortho-disubstituted benzene. | Confirms C-H activation occurred at the ortho-position of the phenyl rings. |

| Far-Infrared Spectroscopy | Presence of Pd-Cl stretching absorptions at 304 and 245 cm⁻¹. | Indicates a chlorine-bridged polymeric structure. |

| Lithium Aluminum Deuteride (LiAlD₄) Reduction | Formation of this compound-2',2''-d₂. | Provides definitive proof of the carbon-palladium σ-bond at the ortho-positions. |

| Mass Spectrometry (of deuterated product) | Parent ion peak at m/e 234. | Confirms the incorporation of two deuterium atoms into the this compound molecule. |

Supramolecular Architectures and Self Assembly of 2,5 Diphenylpyrazine Derivatives

Design Principles for Supramolecular Assembly Based on Pyrazine (B50134) Scaffolds

The rational design of supramolecular assemblies hinges on the predictable and controllable nature of non-covalent interactions. Pyrazine scaffolds, with their electron-deficient aromatic core and potential for substitution, offer a versatile platform for engineering specific intermolecular recognition events. tue.nl The fundamental design principles for creating ordered structures from pyrazine-based molecules revolve around the strategic incorporation of functional groups that can engage in specific and directional non-covalent interactions.

The electron-deficient character of the pyrazine ring, a consequence of the presence of two electronegative nitrogen atoms, influences its ability to participate in π-π stacking interactions and to act as a hydrogen bond acceptor. tue.nl By strategically placing substituents on the pyrazine core or the peripheral phenyl groups, it is possible to modulate the electronic properties and steric profile of the molecule, thereby directing the self-assembly process. For instance, the introduction of hydrogen bond donors or acceptors can promote the formation of one-, two-, or three-dimensional networks through predictable hydrogen bonding motifs.

Furthermore, the rigid and planar nature of the pyrazine core provides a well-defined scaffold for the spatial arrangement of interacting functional groups. This inherent structural information encoded within the molecule is crucial for achieving long-range order in the resulting supramolecular architecture. nih.gov The ability to create complex systems is further enhanced by employing a modular or "building block" approach, where pyrazine-based synthons with pre-defined interaction sites are used to construct larger, more intricate assemblies. researchgate.net This strategy allows for a degree of predictability in the final structure, moving towards a rational design of materials with desired properties. The interplay of various non-covalent forces, including hydrogen bonding, π-stacking, and metal coordination, can be harnessed to create a wide array of supramolecular architectures with varying dimensionalities and functionalities. nih.govnih.gov

Hydrogen Bonding Interactions in Crystal Engineering and Network Formation

Hydrogen bonding is a cornerstone of crystal engineering, providing the directional and specific interactions necessary to guide molecules into well-defined, extended structures. scielo.org.mx In the context of 2,5-diphenylpyrazine derivatives, the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while appropriate functionalization of the phenyl rings can introduce hydrogen bond donor groups, such as amides or hydroxyls. This donor-acceptor complementarity is a powerful tool for constructing robust supramolecular networks.

The formation of these networks is governed by a hierarchy of hydrogen bond strengths and geometric preferences. scielo.org.mx For example, in pyrazine-2,5-dicarboxamide (B1316987) derivatives, strong N—H⋯N hydrogen bonds can link molecules into layers or corrugated sheets. researchgate.net These primary hydrogen bonding motifs can be further interconnected by weaker C—H⋯O interactions, leading to the formation of complex three-dimensional supramolecular structures. researchgate.net The predictability of these interactions allows for a degree of control over the final crystal packing.

The introduction of different functional groups can lead to a variety of hydrogen-bonded assemblies. Studies on compounds bearing both pyridone and diaminotriazine (DAT) groups, both of which are strong hydrogen bonding motifs, have shown that predictable hydrogen bonding patterns for the DAT group can be observed in the solid state, leading to the formation of layers, tapes, ribbons, and chains. rsc.org The subtle balance between different potential hydrogen bond donors and acceptors, as well as the conformational flexibility of the molecule, ultimately determines the final supramolecular architecture. scielo.org.mx

π-Stacking Interactions and Their Role in Ordered Supramolecular Structures

Alongside hydrogen bonding, π-stacking interactions play a crucial role in the self-assembly of aromatic molecules like this compound. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, contribute significantly to the stability and ordering of supramolecular structures. nih.gov In derivatives of this compound, both the central pyrazine ring and the peripheral phenyl groups can participate in π-stacking.

The geometry of π-stacking interactions can vary, with common arrangements including face-to-face and offset or slipped-stack configurations. The interplanar distances in these stacks are typically in the range of 3.4 to 3.8 Å. nih.govnih.govreading.ac.uk For instance, in certain manganese-scaffolded triple-decker compounds based on a this compound core, a non-parallel stacking of the aromatic rings is observed with interplanar centroid-to-centroid distances of approximately 3.5 Å. nih.gov Similarly, in some pyrazine-2,5-dicarboxamide polymorphs, stacking based on π–π interactions is a key feature of the supramolecular structure. researchgate.net

Anion-Directed Self-Assembly in Metal-Organic Frameworks and Coordination Polymers

The principles of supramolecular assembly can be extended to the formation of metal-organic frameworks (MOFs) and coordination polymers, where metal ions or clusters are linked by organic ligands. In this context, this compound and its derivatives can act as ditopic or polytopic ligands, bridging metal centers to form extended networks. An often-overlooked but critical component in the self-assembly of these charged frameworks is the role of counter-anions.

For instance, in the formation of polyoxometalate (POM)-based metal-organic frameworks, different POM anions can direct the assembly of the same metal ion and organic ligand into distinct structures. researchgate.net Similarly, in the synthesis of other MOFs, the presence of different anions can lead to the formation of frameworks with varying dimensionality and properties. While specific examples involving this compound are not extensively detailed in the provided search results, the general principles of anion-directed assembly are broadly applicable to the design of new coordination polymers based on this scaffold. The strategic selection of anions, in conjunction with the design of the pyrazine-based ligand and the choice of metal ion, provides an additional layer of control over the self-assembly process.

Formation of Helical and Other Ordered Architectures

The quest for creating complex and functional supramolecular architectures has led to the development of systems that can self-assemble into highly ordered, non-centrosymmetric structures such as helices. The inherent chirality and unique properties of helical structures make them attractive targets for applications in catalysis, chiroptical materials, and molecular recognition. The pyrazine scaffold of this compound can be a key component in the design of molecules that form such ordered assemblies.

The formation of helical structures is often driven by a combination of directional non-covalent interactions and the intrinsic shape of the molecular building blocks. For example, the thermolytic coupling of certain precursors with doubly cyclomanganated this compound can lead to the formation of triple-decker compounds that sustain a helical, non-conjugated triaryl backbone. nih.gov In these structures, the manganese carbonyl fragments act as scaffolds, holding the aromatic rings in a specific, chiral arrangement.

Beyond helical structures, other forms of ordered architectures can be achieved through the controlled self-assembly of pyrazine derivatives. The precise arrangement of functional groups and the interplay of various non-covalent forces can lead to the formation of one-dimensional chains, two-dimensional sheets, and three-dimensional networks with well-defined topologies. researchgate.net The ability to control the morphology and orientation of these self-assembled structures is a key challenge and an area of active research. For instance, tuning the hydration shells around pyrazine derivatives has been shown to influence the morphology and orientation of their helical self-assembly. acs.org

Applications in Advanced Materials and Optoelectronic Devices

Organic Semiconductor Applications

Derivatives of 2,5-diphenylpyrazine are recognized for their potential in organic semiconductors, which are the active components in devices like organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the charge transport characteristics of the material and the alignment of its energy levels.

The ability of a material to transport charge is a critical parameter for a semiconductor, quantified by its charge carrier mobility. For organic semiconductors, charge transport occurs through the hopping of charge carriers between adjacent molecules, a process highly dependent on molecular packing, orientation, and intermolecular interactions within the thin film. mit.edursc.org The structure of thin films, including crystallinity and the presence of grain boundaries, significantly impacts charge mobility. mpg.de

While data on pristine this compound is limited, studies on its derivatives provide insight into its charge transport capabilities. Fused-ring pyrazine (B50134) compounds have been shown to exhibit n-type (electron-transporting) behavior with mobilities reaching approximately 0.03 cm² V⁻¹ s⁻¹ in an inert atmosphere. acs.org The introduction of ethynyl (B1212043) linkages, as seen in 2,5-di(aryleneethynyl)pyrazine derivatives, is a strategy that has been shown to enhance electron-transporting properties. rsc.org This enhancement is attributed to the improved intermolecular interactions and electronic coupling facilitated by the linear, rigid structure of the aryleneethynyl groups.

Furthermore, the charge carrier mobility in organic semiconductors can be significantly modulated through various strategies. Doping, for instance, has been shown to boost the electron mobility of donor-acceptor polymers by nearly an order of magnitude through a mechanism of trap filling. osti.gov The morphology of the semiconductor film, which can be controlled by deposition techniques, also plays a crucial role; creating highly ordered crystalline domains or specific nanostructures can dramatically improve charge transport. mpg.deosti.govmdpi.com For example, the mobility of organic transistors based on C8-BTBT was increased sevenfold by introducing nanopores into the semiconductor thin film. osti.gov

The electron-deficient nature of the pyrazine ring in this compound results in a relatively low-lying LUMO level, which is advantageous for electron transport. The HOMO and LUMO energy levels, and thus the band gap, can be systematically tuned through chemical modification. nankai.edu.cn For instance, quantum chemical calculations on 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, a derivative of this compound, showed a HOMO-LUMO gap of 3.56 eV. rsc.org The nitrogen atoms in the pyrazine core play a key role, localizing the HOMO on the central ring's carbon atoms. rsc.org

Strategies for tuning the electronic properties include: